![molecular formula C17H12O B14304696 2-Methylbenzo[b]indeno[1,2-e]pyran CAS No. 116371-86-9](/img/structure/B14304696.png)
2-Methylbenzo[b]indeno[1,2-e]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[b]indeno[1,2-e]pyran is a complex organic compound that belongs to the class of indenopyrans. These compounds are characterized by a fused structure consisting of indene and pyran units. The presence of a methyl group at the 2-position of the benzo[b]indeno[1,2-e]pyran structure adds to its unique chemical properties. Indenopyrans are known for their significant biological activities and have found applications in various fields, including medicinal chemistry and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[b]indeno[1,2-e]pyran can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions (MCRs), which are known for their efficiency and atom economy. For instance, a domino three-component reaction involving aryl aldehydes, active methylene compounds, and kojic acid as a Michael donor can be employed. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve scalable and sustainable methods. The use of green chemistry principles, such as employing reusable catalysts and green solvents, is highly advantageous. The practical utility of these methods is demonstrated by their mild reaction conditions, energy efficiency, and high chemical yields without the need for column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[b]indeno[1,2-e]pyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
2-Methylbenzo[b]indeno[1,2-e]pyran has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[b]indeno[1,2-e]pyran involves its interaction with specific molecular targets and pathways. Reverse-docking studies have revealed that this compound exhibits strong binding affinities to proteins such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Disintegrin and Metalloprotease protein (ADAMTS-5). These interactions suggest that the compound may exert its effects through inhibition of these targets, potentially leading to antiproliferative activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]indeno[1,2-e]pyran: Similar structure but lacks the methyl group at the 2-position.
Indeno[1,2-c]pyran-3-ones: Differ in the position and type of substituents on the pyran moiety.
Benzo[b]indeno-[2,1-e]pyran-10,11-diones: Contain additional carbonyl groups and are used to stimulate erythropoietin biosynthesis.
Uniqueness
The presence of the methyl group at the 2-position in 2-Methylbenzo[b]indeno[1,2-e]pyran contributes to its unique chemical properties and reactivity. This structural modification can influence the compound’s biological activity and its interactions with molecular targets, making it distinct from other similar compounds .
Propiedades
Número CAS |
116371-86-9 |
|---|---|
Fórmula molecular |
C17H12O |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-methylindeno[2,1-b]chromene |
InChI |
InChI=1S/C17H12O/c1-11-6-7-16-13(8-11)9-15-14-5-3-2-4-12(14)10-17(15)18-16/h2-10H,1H3 |
Clave InChI |
WRCJZURXVLCRHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3=CC4=CC=CC=C4C3=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


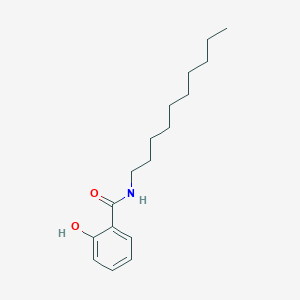
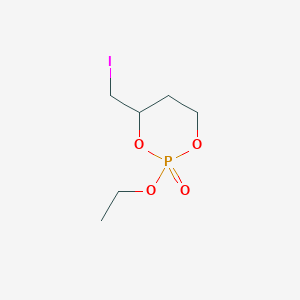
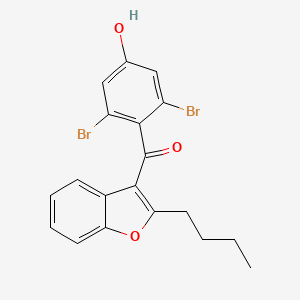
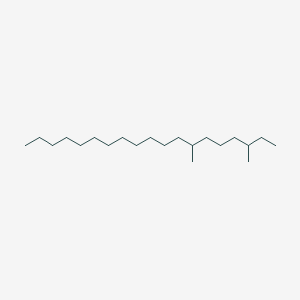
![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
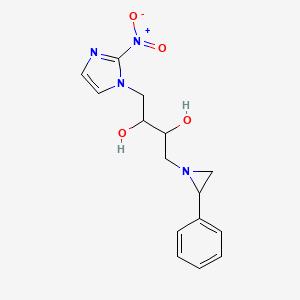
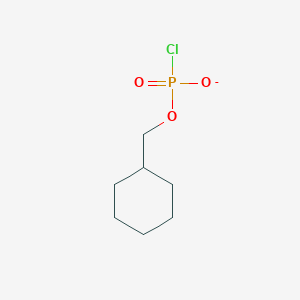
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
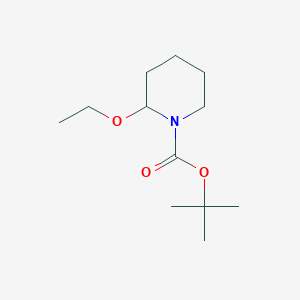
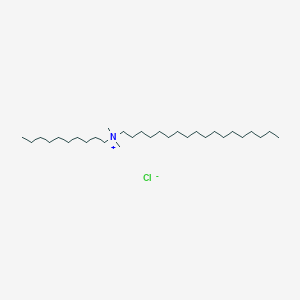
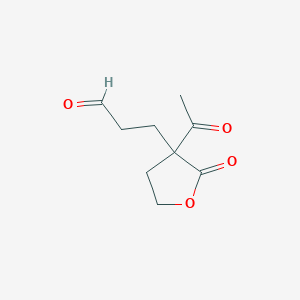
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
